molecular formula C13H21NO B2442469 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol CAS No. 1267612-61-2

1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol

Cat. No.: B2442469
CAS No.: 1267612-61-2
M. Wt: 207.317
InChI Key: PHFWPIKQCFQPJY-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol is an organic compound that belongs to the class of phenylethanolamines These compounds are characterized by the presence of a phenyl group attached to an ethanolamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylphenyl and isopropylamine.

    Reaction: The reaction between 2,5-dimethylphenyl and isopropylamine is carried out in the presence of a suitable catalyst, such as a Lewis acid.

    Purification: The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary amines, alcohols.

    Substitution Products: Halogenated phenyl derivatives, sulfonated phenyl derivatives.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol
  • 1-(2,6-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol
  • 1-(3,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol

Uniqueness

1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-2-(propan-2-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9(2)14-8-13(15)12-7-10(3)5-6-11(12)4/h5-7,9,13-15H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFWPIKQCFQPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CNC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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